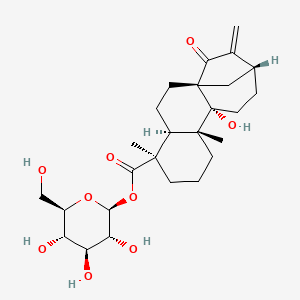

ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid beta-D-glucopyranosyl ester

描述

ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid beta-D-glucopyranosyl ester is a natural product found in Pteris semipinnata with data available.

作用机制

Target of Action

The primary target of ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid beta-D-glucopyranosyl ester is the NF-kB pathway . This pathway plays a crucial role in regulating immune responses, inflammation, and cell survival .

Mode of Action

The compound interacts with its target by inhibiting the NF-kB pathway . It achieves this by stabilizing the inhibitor of NF-kB, known as IkBα, which results in a reduction of nuclear p65 and inhibition of NF-kB activity . This interaction leads to changes in the expression of downstream molecules, with a decrease in the anti-apoptotic molecule Bcl-2 and an increase in the pro-apoptotic molecules Bax and Bak .

Biochemical Pathways

The affected biochemical pathway is the NF-kB signaling pathway . The inhibition of this pathway by this compound leads to a decrease in the expression of anti-apoptotic genes and an increase in the expression of pro-apoptotic genes . This shift in gene expression can trigger apoptosis, or programmed cell death .

Pharmacokinetics

It is known that the compound is soluble in chloroform, dichloromethane, ethyl acetate, dmso, and acetone . This suggests that the compound may have good bioavailability due to its solubility in both polar and non-polar solvents .

Result of Action

The result of the action of this compound is the induction of apoptosis in cancer cells . This is achieved through the inhibition of the NF-kB pathway, leading to a decrease in the expression of anti-apoptotic genes and an increase in the expression of pro-apoptotic genes . This shift in gene expression triggers programmed cell death, effectively inhibiting the growth of cancer cells .

Action Environment

The action of this compound can be influenced by the physiological environment. When delivered using nanoparticles, the compound was efficiently delivered to nasopharyngeal carcinoma tumors in mice, effectively inhibiting tumor growth with minimal side effects .

生化分析

Biochemical Properties

Ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid beta-D-glucopyranosyl ester plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with proteins and other biomolecules can lead to changes in their structure and function, which in turn can influence various biochemical processes .

Cellular Effects

This compound has been observed to exert significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound has been shown to induce apoptosis in certain cancer cells by activating specific signaling pathways . Additionally, it can affect the expression of genes involved in cell proliferation and survival, thereby influencing cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. The compound exerts its effects at the molecular level by binding to specific biomolecules, inhibiting or activating enzymes, and altering gene expression . For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in the levels of various metabolites . Additionally, the compound can bind to specific proteins, altering their structure and function, which in turn can affect various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical properties and effects . Long-term exposure to the compound has been observed to result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with low doses having minimal impact and higher doses leading to significant changes in cellular function and metabolism . At high doses, the compound can exhibit toxic or adverse effects, including alterations in liver and kidney function . These findings highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing the overall metabolic flux and levels of metabolites . For instance, the compound has been shown to inhibit certain enzymes involved in the biosynthesis of key metabolites, leading to changes in their levels . These interactions can have significant implications for cellular metabolism and overall biochemical processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and function. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in certain cellular compartments . These interactions can affect the compound’s bioavailability and overall efficacy .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization patterns can influence the compound’s interactions with other biomolecules and its overall biochemical effects .

生物活性

Ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid beta-D-glucopyranosyl ester (CAS No. 81263-96-9) is a natural compound derived from various plant species, particularly noted for its presence in Pteris semipinnata and Alstonia boonei. This compound has garnered attention due to its diverse biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. This article reviews the existing literature on the biological activity of this compound, highlighting key research findings, case studies, and a data table summarizing its properties.

| Property | Value |

|---|---|

| Molecular Formula | C26H38O9 |

| Molecular Weight | 494.574 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 670.4 ± 55.0 °C |

| Flash Point | 221.9 ± 25.0 °C |

| LogP | 1.79 |

Antitumor Activity

Research indicates that this compound exhibits significant antitumor effects. A study demonstrated its ability to induce apoptosis in various cancer cell lines, suggesting it could be a potential therapeutic agent in cancer treatment. The mechanism involves the modulation of apoptotic pathways and inhibition of tumor growth in vivo models, particularly in nasopharyngeal carcinoma .

Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory properties. It has been reported to inhibit the production of pro-inflammatory cytokines and reduce inflammation in murine models. This activity is crucial for developing treatments for inflammatory diseases and conditions .

Antioxidant Properties

This compound demonstrates strong antioxidant activity, which helps mitigate oxidative stress in cells. This property is particularly beneficial for preventing cellular damage and may contribute to its overall therapeutic potential .

Case Studies and Research Findings

- Cancer Treatment : In a study involving fluorescent mesoporous silica nanoparticles loaded with ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (a related compound), researchers found enhanced delivery and efficacy against nasopharyngeal carcinoma tumors in nude mice. The results indicated that such formulations could improve therapeutic outcomes with minimal side effects .

- Inflammatory Response : Another study highlighted the compound's ability to inhibit lipopolysaccharide-induced inflammation in RAW 264.7 macrophages, demonstrating its potential as an anti-inflammatory agent .

- Antioxidant Mechanism : A review of natural products noted that compounds similar to this compound are effective in reducing oxidative stress markers in various biological systems, supporting their use in health supplements and therapeutic formulations .

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C26H38O9

- Molecular Weight : 494.58 g/mol

- Structure : The compound features a complex structure characterized by multiple hydroxyl groups and a glucopyranosyl ester moiety.

Biological Activities

Research indicates that ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid beta-D-glucopyranosyl ester exhibits various biological activities:

Antimicrobial Properties

Studies have reported that compounds similar to this compound possess antimicrobial properties, making them potential candidates for developing new antibacterial agents. For instance, extracts containing this compound have shown effectiveness against certain bacterial strains.

Anti-inflammatory Effects

The compound has been linked to anti-inflammatory activities. Research on related kaurene derivatives suggests that they may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Antioxidant Activity

This compound is believed to possess antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by free radicals.

Natural Sources

This compound has been isolated from various plants:

These plants are traditionally used in herbal medicine, which may explain the compound's biological relevance.

Research Applications

The compound's unique properties make it suitable for several research applications:

Pharmaceutical Research

Given its biological activities, this compound is of interest in pharmaceutical research aimed at developing new drugs for infectious diseases and inflammatory conditions.

Nutraceutical Development

Due to its antioxidant and anti-inflammatory properties, there is potential for this compound to be incorporated into nutraceuticals aimed at improving health outcomes related to oxidative stress and inflammation.

Agricultural Applications

Research into the antimicrobial properties of this compound could lead to its use as a natural pesticide or fungicide, contributing to sustainable agricultural practices.

属性

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9R,10R,13R)-10-hydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O9/c1-13-14-5-10-26(33)24(3)8-4-7-23(2,16(24)6-9-25(26,11-14)20(13)31)22(32)35-21-19(30)18(29)17(28)15(12-27)34-21/h14-19,21,27-30,33H,1,4-12H2,2-3H3/t14-,15-,16-,17-,18+,19-,21+,23-,24-,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKAGWWDWHSCPAS-TULSSYLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC34C2(CCC(C3)C(=C)C4=O)O)C)C(=O)OC5C(C(C(C(O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC[C@@]2([C@@H]1CC[C@]34[C@]2(CC[C@H](C3)C(=C)C4=O)O)C)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。